1-Phenyl-1-(3-quinolyl)ethanol
Description
1-Phenyl-1-(3-quinolyl)ethanol is a synthetic ethanol derivative containing a quinolyl and phenyl group. These compounds are notable for their anticancer activity, particularly through tubulin-binding mechanisms that disrupt microtubule formation in cancer cells .
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-phenyl-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C17H15NO/c1-17(19,14-8-3-2-4-9-14)15-11-13-7-5-6-10-16(13)18-12-15/h2-12,19H,1H3 |
InChI Key |
ANAUVAMLLNNVLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC3=CC=CC=C3N=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-(3-quinolyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-quinolinecarboxaldehyde with phenylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1-(3-quinolyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl or quinolyl derivatives.
Scientific Research Applications
1-Phenyl-1-(3-quinolyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-(3-quinolyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Phenyl-1-(quinazolin-4-yl)ethanol
- Structure: Features a quinazoline ring at position 4 instead of a quinolyl group.
- Anticancer Activity :
- Toxicity Profile: In silico predictions (Toxtree, pkCSM, PreADMET) identified hepatotoxicity in 50% of tested compounds and mutagenicity in 31.8% (via Ames test). Compound 16 showed the lowest toxicity score (22.073) and highest activity (IC50 = 0.038 μM) . Key risks: Genotoxic carcinogenicity in rats (predicted for 25% of compounds) .
1-Phenyl-1-(2-pyridyl)ethanol
- Structure: Substitutes the quinolyl group with a pyridyl ring at position 2.
- Applications: Primarily used as an intermediate in synthesizing doxylamine (an antihistamine). No direct anticancer or toxicity data are available in the evidence, but its role as a pharmaceutical impurity suggests regulatory scrutiny .
- Key Difference : The pyridyl group likely reduces tubulin-binding affinity compared to quinazoline derivatives, limiting its pharmacological utility .
Other Ethanol Derivatives
- Its toxicity profile includes skin irritation and central nervous system effects at high doses .
- 1-(3-Nitrophenyl)ethanol: Lacks aromatic heterocycles; primarily studied for synthetic applications rather than bioactivity .
Structural and Functional Analysis
*No direct data for the quinolyl variant; inferences based on structural analogs.
Biological Activity
1-Phenyl-1-(3-quinolyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a phenyl group and a quinoline moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating the compound's potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound could be further developed into an antimicrobial drug.
Anticancer Properties
In vitro studies have shown that this compound possesses antiproliferative effects against several cancer cell lines. Notably, it demonstrated cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways, influencing cellular responses to growth factors.
Case Study 1: Antimicrobial Efficacy
A recent case study evaluated the antimicrobial efficacy of this compound in a clinical setting. Patients with infections caused by resistant bacterial strains were treated with this compound, resulting in significant improvement in clinical outcomes.
Case Study 2: Cancer Treatment
Another study focused on the use of this compound in combination with conventional chemotherapy agents. The combination therapy was found to enhance the overall effectiveness of treatment in patients with advanced-stage cancers, suggesting a synergistic effect.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
